Methoctramine
Overview
Description
Methoctramine (hydrate) is a derivative of polymethylene tetramine and acts as a selective antagonist of muscarinic acetylcholine receptors, particularly the M2 subtype. It is commonly used in scientific research due to its ability to inhibit the high-affinity GTPase activity of G proteins at micromolar concentrations .
Mechanism of Action
Target of Action
Methoctramine preferentially binds to the pre-synaptic receptor M2, a muscarinic acetylcholine ganglionic protein complex primarily found in heart cells . The M2 receptor is a subtype of muscarinic receptors, which are predominantly located in the parasympathetic nerves and atria .
Mode of Action
This compound competitively antagonizes muscarinic receptors, preventing them from binding to the neurotransmitter acetylcholine and other agonists . This antagonistic action is particularly pronounced at M2 receptors, where it can influence the contraction process . At higher concentrations, this compound also exhibits allosteric properties .
Biochemical Pathways
In the presence of acetylcholine, M2 receptors are believed to play an autoinhibitory role in the atria, triggering processes that prevent contraction from occurring . The presence of the antagonist this compound provokes an increase of the heart rate . In contrast, this compound inhibits contraction in other organs, especially in the bladder .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on muscarinic receptors. In the heart, it increases the heart rate by antagonizing the autoinhibitory role of M2 receptors . In the bladder and other organs, it inhibits contraction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to certain chemicals could potentially affect the activity of enzymes that metabolize this compound . Additionally, the presence of other drugs or compounds could potentially affect the binding of this compound to its target receptors
Biochemical Analysis
Biochemical Properties
Methoctramine has been shown to competitively antagonize muscarinic receptors, thus preventing them from binding to the neurotransmitter acetylcholine (and other agonists, such as bethanechol or berberine) . At higher concentrations, allosteric properties of this compound have also been described . This compound binds preferentially to M2 receptors, found mostly in the parasympathetic nerves and atria .
Cellular Effects
This compound has been shown to have various effects on different types of cells. In heart cells, the activation of M2 receptors diminishes the speed of conduction of the sinoatrial and atrioventricular nodes thus reducing the heart rate . In the presence of this compound, an increase in the heart rate is observed . In contrast, this compound inhibits contraction in other organs, especially in the bladder .
Molecular Mechanism
This compound’s molecular mechanism involves simultaneous interaction with both the orthosteric binding site and the allosteric binding site located between the second and third extracellular loops . This compound can bind solely with low affinity to the allosteric binding site on the extracellular domain of NMS-occupied M2 receptors by interacting primarily with glutamate 175 in the second extracellular loop . In this mode, this compound physically prevents dissociation of NMS from the orthosteric binding site .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can vary over time, with its impact on heart rate and bladder contraction being examples .
Dosage Effects in Animal Models
In animal models, this compound was shown to increase the survival of mice poisoned with a 2xLD50 dose of paraoxon when administered at a dosage of 10 μmol/kg .
Metabolic Pathways
It is known that this compound interacts with muscarinic receptors, which play a role in various metabolic processes .
Transport and Distribution
Given its role as a muscarinic antagonist, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its role as a muscarinic antagonist, it is likely that it is localized to areas of the cell where muscarinic receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoctramine (hydrate) is synthesized through a multi-step process involving the reaction of N,N′-bis[6-[(2-methoxyphenyl)methyl]amino]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride hydrate . The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and purification steps to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions: Methoctramine (hydrate) primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Complexation Reactions: Involve metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Major Products:
Substitution Reactions: Yield substituted derivatives of this compound.
Complexation Reactions: Form metal complexes with this compound as the ligand.
Scientific Research Applications
Methoctramine (hydrate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and to study the binding properties of muscarinic receptors.
Biology: Employed in studies involving muscarinic receptor classification and signaling pathways.
Medicine: Investigated for its potential therapeutic effects on conditions like bradycardia due to its cardioselectivity.
Industry: Utilized in the development of new pharmacological agents targeting muscarinic receptors
Comparison with Similar Compounds
AF-DX 116: Another muscarinic receptor antagonist with a different selectivity profile.
4-DAMP: A muscarinic receptor antagonist with higher affinity for M3 receptors.
Uniqueness of Methoctramine: this compound (hydrate) is unique due to its high selectivity for M2 receptors and its ability to inhibit GTPase activity at micromolar concentrations. This makes it particularly valuable for research focused on M2 receptor functions and related physiological processes .
Properties
CAS No. |
104807-46-7 |
---|---|
Molecular Formula |
C36H68Cl4N4O3 |
Molecular Weight |
746.8 g/mol |
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride |
InChI |
InChI=1S/C36H62N4O2.4ClH.H2O/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2 |
InChI Key |
UXAJCHUHTUCCCM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl |
104807-46-7 | |
Synonyms |
methoctramine methoctramine free base methoctramine hydrochloride N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine tetrahydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methoctramine tetrahydrochloride's lack of effect on muscarine-induced suppression of GABAergic transmission?
A1: The research demonstrates that this compound tetrahydrochloride, an M2 receptor antagonist, did not affect the muscarine-induced suppression of inhibitory postsynaptic currents (IPSCs) in the intermediate grey layer of the mouse superior colliculus []. This finding suggests that M2 receptors are not involved in mediating the presynaptic inhibitory effect of muscarinic acetylcholine receptor activation on GABAergic transmission in this specific brain region. This highlights the specificity of different muscarinic receptor subtypes in modulating neuronal activity.
Q2: How does the use of this compound tetrahydrochloride help to clarify the roles of different muscarinic receptor subtypes in this study?
A2: The study employed this compound tetrahydrochloride alongside other antagonists like Pirenzepine dihydrochloride (M1 antagonist) and 4-DAMP methiodide (relatively specific M3 antagonist) []. By observing which antagonists blocked the effects of muscarine, the researchers could deduce which muscarinic receptor subtypes were responsible for the observed effects. The lack of effect with this compound tetrahydrochloride specifically pointed towards the involvement of M1 and potentially M3 receptors, but not M2, in mediating the presynaptic inhibition of GABAergic transmission by muscarinic acetylcholine receptors. This approach highlights the importance of using selective pharmacological tools to dissect the roles of different receptor subtypes within complex biological systems.
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